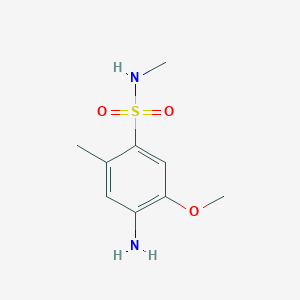

4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-6-4-7(10)8(14-3)5-9(6)15(12,13)11-2/h4-5,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSQAGVGSHXRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068496 | |

| Record name | Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49564-57-0 | |

| Record name | 4-Amino-5-methoxy-N,2-dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49564-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049564570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-methoxy-N,2-dimethylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-5-methoxy-N,2-dimethylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB8MDP5UAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide. Sulfonamides are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. Due to the limited publicly available information on specific experimental protocols and biological activities for this particular compound, this guide also includes generalized methodologies and a discussion of the potential biological significance based on structurally related molecules.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These data have been aggregated from various chemical databases and supplier information.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 49564-57-0 |

| Molecular Formula | C₉H₁₄N₂O₃S |

| Synonyms | Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl- |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 230.28 g/mol | [1][2] |

| Melting Point | 133-139 °C to 152-156 °C | [3][4] |

| Boiling Point (Predicted) | 402.2 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.261 g/cm³ | [1] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Practically insoluble in water | [4] |

| XLogP3 (Computed) | 0.5 | [1] |

| Polar Surface Area (PSA) | 89.8 Ų | [1] |

Experimental Protocols

Generalized Synthesis Protocol: Sulfonylation of a Substituted Aniline

This protocol describes a common method for the formation of a sulfonamide from a sulfonyl chloride and an amine.

Materials:

-

2-Amino-4-methoxy-N-methylaniline (or its precursor)

-

2-Methylbenzenesulfonyl chloride

-

Pyridine or another suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting aniline derivative in the chosen solvent (e.g., dichloromethane).

-

Addition of Base: Add a suitable base, such as pyridine, to the reaction mixture.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 2-methylbenzenesulfonyl chloride in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information available in the public domain, including scientific literature and bioassay databases, regarding the biological activity, mechanism of action, or associated signaling pathways of this compound.

However, the sulfonamide functional group is a well-known pharmacophore present in a wide variety of therapeutic agents. Structurally related benzenesulfonamide derivatives have been reported to exhibit a range of biological activities, including:

-

Antimicrobial Activity: As competitive inhibitors of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.

-

Carbonic Anhydrase Inhibition: This class of enzymes is involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

-

Anticancer Activity: Some sulfonamides have shown efficacy against various cancer cell lines through different mechanisms.

-

Anti-inflammatory Activity: For instance, as inhibitors of cyclooxygenase-2 (COX-2).

Further research, including in vitro and in vivo screening, would be necessary to determine if this compound possesses any of these or other biological activities.

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates a logical workflow for the generalized synthesis and purification of this compound.

Potential (Hypothetical) Biological Investigation Workflow

Given the lack of specific biological data, the following diagram outlines a hypothetical workflow for the initial biological screening of this compound based on the activities of related sulfonamides.

References

- 1. rsc.org [rsc.org]

- 2. ChEMBL - ChEMBL [ebi.ac.uk]

- 3. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-{[4-Amino-5-(4-Methoxybenzoyl)-1,3-Thiazol-2-Yl]amino}benzenesulfonamide | C17H16N4O4S2 | CID 73351925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-{[(6-Methoxy-5-nitropyrimidin-4-yl)amino]methyl}benzenesulfonamide | C12H13N5O5S | CID 46916276 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide (CAS 49564-57-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide, with the CAS number 49564-57-0, is a substituted benzenesulfonamide. While comprehensive biological data and extensive applications in drug discovery are not widely documented in publicly available literature, its structural features suggest potential as a chemical intermediate in the synthesis of more complex molecules. This guide provides a summary of the available chemical, physical, and safety information for this compound. Due to the limited specific research on its biological activity and mechanism of action, this document will focus on its fundamental properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and use in any synthetic or experimental procedures.

| Property | Value | Reference |

| CAS Number | 49564-57-0 | [1] |

| Molecular Formula | C₉H₁₄N₂O₃S | [1] |

| Molecular Weight | 230.28 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl- | [2][3] |

| Appearance | Solid (predicted) | |

| Boiling Point | 402.2±55.0 °C (Predicted) | [1] |

| Density | 1.261±0.06 g/cm³ (Predicted) | [1] |

| pKa | 12.30±0.50 (Predicted) | [1] |

| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water. | [3] |

Synthesis

Caption: A potential synthetic workflow for this compound.

Biological Activity and Mechanism of Action

There is a notable absence of published studies detailing the specific biological activities or the mechanism of action for this compound. The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. However, without experimental data, any potential biological role for this specific compound remains speculative.

Applications in Research and Drug Development

Given the lack of available data, the primary application of this compound appears to be as a chemical intermediate or building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both an amino group and a sulfonamide moiety, allows for various chemical modifications, making it a potentially useful scaffold in medicinal chemistry and materials science.

Safety and Handling

Based on available safety data sheets, this compound is classified as toxic if swallowed.[2][3] Standard laboratory safety protocols should be strictly followed when handling this compound.

Hazard Statements:

Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product.[2][3]

-

P301 + P316: IF SWALLOWED: Get emergency medical help immediately.[2][3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2][3]

It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2]

Conclusion

This compound is a chemical compound for which there is limited publicly available technical data regarding its biological activity and applications. The information presented in this guide, focusing on its chemical, physical, and safety properties, is intended to support its use as a chemical intermediate. Further research would be necessary to elucidate any potential biological functions or applications in drug discovery. Researchers interested in this molecule are encouraged to perform their own evaluations to determine its properties and potential uses.

References

Structure Elucidation of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the compound 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide. The systematic approach outlined herein is designed for researchers, scientists, and drug development professionals, detailing a logical workflow from basic elemental composition to the definitive three-dimensional arrangement of atoms. The techniques covered include elemental analysis, mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments. This document presents predicted data, detailed experimental protocols, and visual representations of the structure elucidation process to serve as a practical reference.

Proposed Structure Elucidation Workflow

The elucidation of a novel chemical entity's structure is a systematic process. It begins with determining the empirical and molecular formulas, followed by the identification of functional groups and the piecing together of the molecular framework. The proposed workflow for this compound is depicted below.

Elemental Analysis

Elemental analysis is a foundational step to determine the empirical formula of a pure compound. For this compound, with a molecular formula of C₉H₁₄N₂O₃S, the expected elemental composition is presented below.

| Element | Symbol | Atomic Weight | Count | Total Weight | Percentage |

| Carbon | C | 12.011 | 9 | 108.099 | 46.94% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 6.13% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.17% |

| Oxygen | O | 15.999 | 3 | 47.997 | 20.85% |

| Sulfur | S | 32.065 | 1 | 32.065 | 13.93% |

| Total | 230.287 | 100.00% |

Experimental Protocol: Elemental Analysis

-

Sample Preparation: A 2-3 mg sample of the purified compound is accurately weighed into a tin capsule. The sample must be homogenous and free of solvent.

-

Instrumentation: A CHNOS elemental analyzer is used. The instrument is calibrated with a certified standard, such as sulfanilamide.

-

Analysis: The sample is combusted at a high temperature (typically >900°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

-

Data Processing: The instrument software calculates the percentage of each element in the sample based on the detector response and the sample weight.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern. For this compound (MW = 230.29), the expected high-resolution mass would confirm the molecular formula.

| m/z (Predicted) | Ion Formula | Description |

| 231.0803 | [C₉H₁₅N₂O₃S]⁺ | Protonated molecule ([M+H]⁺) |

| 199.0541 | [C₈H₁₁N₂O₂S]⁺ | Loss of methoxy radical (•OCH₃) from M |

| 168.0694 | [C₈H₁₂N₂O]⁺ | Loss of SO₂ from [M+H]⁺ |

| 155.0613 | [C₈H₉NO₂S]⁺ | Loss of N-methyl group and subsequent rearrangement |

| 92.0500 | [C₆H₆N]⁺ | Cleavage of the sulfonamide bond with loss of SO₂ |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample solution is infused into the ESI source. The analysis is performed in positive ion mode. A full scan mass spectrum is acquired over a mass range of m/z 50-500. For fragmentation analysis, tandem mass spectrometry (MS/MS) is performed on the protonated molecular ion ([M+H]⁺).

-

Data Analysis: The exact mass of the molecular ion is used to confirm the elemental composition. The fragmentation pattern is analyzed to identify characteristic neutral losses and fragment ions, which aids in the identification of structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3450 - 3300 | -NH₂ (Amino) | N-H stretch |

| 3300 - 3250 | -SO₂NH- (Sulfonamide) | N-H stretch |

| 3000 - 2850 | -CH₃, -CH₂ | C-H stretch |

| 1620 - 1580 | Aromatic Ring | C=C stretch |

| 1350 - 1310 | -SO₂- (Sulfonamide) | Asymmetric S=O stretch |

| 1170 - 1140 | -SO₂- (Sulfonamide) | Symmetric S=O stretch |

| 1275 - 1200 | Ar-O-CH₃ (Methoxy) | Asymmetric C-O stretch |

| 1075 - 1020 | Ar-O-CH₃ (Methoxy) | Symmetric C-O stretch |

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr) (approx. 100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: An FT-IR spectrometer is used. A background spectrum of the KBr pellet is recorded.

-

Data Acquisition: The sample pellet is placed in the sample holder, and the IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The absorption bands in the spectrum are identified and assigned to specific functional groups and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-3 | 7.25 | s | 1H | Aromatic CH |

| H-6 | 6.50 | s | 1H | Aromatic CH |

| NH₂ | 4.50 | br s | 2H | Amino |

| OCH₃ | 3.85 | s | 3H | Methoxy |

| NCH₃ | 2.65 | s | 3H | N-Methyl |

| ArCH₃ | 2.15 | s | 3H | Aryl-Methyl |

| NH | 5.00 | br s | 1H | Sulfonamide NH |

¹³C NMR Spectroscopy

| Carbon Label | Predicted δ (ppm) | Assignment |

| C-5 | 150.0 | Ar-C-O |

| C-4 | 140.0 | Ar-C-N |

| C-1 | 135.0 | Ar-C-S |

| C-2 | 125.0 | Ar-C-CH₃ |

| C-6 | 115.0 | Ar-CH |

| C-3 | 110.0 | Ar-CH |

| OCH₃ | 56.0 | Methoxy C |

| NCH₃ | 30.0 | N-Methyl C |

| ArCH₃ | 20.0 | Aryl-Methyl C |

2D NMR Spectroscopy and Structural Confirmation

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are crucial for assembling the molecular structure by establishing through-bond correlations.

-

COSY (Correlation Spectroscopy): Would show no correlations among the aromatic protons as they are predicted to be singlets.

-

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Provides long-range (2-3 bond) C-H correlations, which are key to connecting the different fragments of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and the magnetic field is shimmed for homogeneity.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is run. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC are used. The spectral widths and number of increments in the indirect dimension are optimized for the specific sample.

-

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectra are integrated (for ¹H), and chemical shifts are referenced to TMS. The 1D and 2D spectra are analyzed in conjunction to assign all proton and carbon signals and to piece together the molecular structure.

Conclusion

The combination of elemental analysis, mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments provides a robust and comprehensive approach to the structure elucidation of this compound. The predicted data and detailed protocols presented in this guide serve as a blueprint for the successful characterization of this and similar small molecules. Each analytical technique provides a unique and complementary piece of information, and their collective interpretation leads to an unambiguous structural assignment.

In-Depth Technical Guide: 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide. Due to the limited availability of published data, this guide also extrapolates potential experimental protocols and applications based on the known chemistry of related sulfonamide compounds and its documented use as a chemical intermediate.

Core Compound Data

This compound is a substituted aromatic sulfonamide. Its structure incorporates a primary amine, a methoxy group, and a sulfonamide functional group, making it a potential building block in organic synthesis.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄N₂O₃S | [1][2][3][4] |

| Molecular Weight | 230.28 g/mol | [1][2][4] |

| CAS Number | 49564-57-0 | [1][2] |

| Melting Point | 133-139 °C | [5] |

| Density (Predicted) | 1.261 ± 0.06 g/cm³ | [1][2] |

| InChIKey | GWSQAGVGSHXRJK-UHFFFAOYSA-N | [1][2] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [2] |

Experimental Protocols

Synthesis of C.I. Pigment Red 185

This process involves two key stages: the diazotization of this compound and the subsequent coupling reaction.

Materials:

-

This compound

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide (coupling component)

-

Sodium Hydroxide (NaOH) or other suitable base

-

Ice

-

Water

Procedure:

-

Diazotization:

-

Suspend this compound in dilute hydrochloric acid.

-

Cool the suspension to 0-5 °C using an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C.

-

Continue stirring for 30-60 minutes after the addition is complete to ensure the full formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper.

-

-

Coupling:

-

In a separate vessel, dissolve the coupling component, 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide, in an aqueous alkaline solution (e.g., sodium hydroxide).

-

Cool the solution of the coupling component to 5-10 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

Control the pH of the reaction mixture during the addition to maintain the optimal conditions for the azo coupling reaction.

-

After the addition is complete, continue stirring for several hours to ensure the completion of the coupling reaction.

-

-

Work-up and Isolation:

-

The resulting pigment precipitate is collected by filtration.

-

Wash the filter cake thoroughly with water to remove any unreacted starting materials and inorganic salts.

-

Dry the pigment product in an oven at an appropriate temperature.

-

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the synthesis of Pigment Red 185 and a conceptual pathway for the application of sulfonamides in proteomics.

Caption: Experimental workflow for the synthesis of C.I. Pigment Red 185.

Caption: Conceptual workflow for the use of sulfonamides in chemical proteomics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pigment Red 185 [dyestuffintermediates.com]

- 3. A proteomic and biochemical investigation on the effects of sulfadiazine in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

In-depth Technical Guide: Biological Activity of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide aims to provide a comprehensive overview of the biological activity of the chemical compound 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide. A thorough review of publicly available scientific literature and databases was conducted to collate and present relevant data for the scientific community. However, at present, there is a notable absence of published research specifically detailing the biological activity, mechanism of action, or pharmacological properties of this compound. While the broader class of sulfonamides exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, specific data for this particular derivative is not available. This document outlines the current information gap and provides a framework for potential future investigations based on the activities of structurally related compounds.

Introduction to this compound

This compound is a substituted aromatic sulfonamide with the chemical formula C₉H₁₄N₂O₃S.[1][2] Its structure features a benzene ring substituted with an amino group, a methoxy group, a methyl group, and a sulfonamide group with an N,2-dimethyl substitution. The sulfonamide functional group is a key pharmacophore in a variety of therapeutic agents.[3][4]

Current State of Research

Extensive searches of scientific databases and literature have revealed no specific studies on the biological activity of this compound. The available information is primarily limited to its chemical identity and sourcing.[1][2][5] This significant gap in the literature presents an opportunity for novel research into the potential pharmacological effects of this compound.

Potential Areas of Investigation Based on Structural Analogs

While direct data is lacking, the biological activities of structurally related sulfonamide derivatives can offer insights into potential areas of investigation for this compound.

Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[3] Given the presence of the core sulfonamide scaffold, it would be pertinent to investigate the potential antibacterial and antifungal properties of this compound.

Anticancer Activity

Numerous sulfonamide derivatives have been explored as potential anticancer agents, targeting various mechanisms including cell cycle progression and angiogenesis.[4][6][7][8] The substitution pattern on the aromatic ring can significantly influence the anticancer potency and selectivity. Therefore, evaluating the cytotoxic and antiproliferative effects of this compound against various cancer cell lines would be a valuable line of inquiry.

Enzyme Inhibition

The sulfonamide moiety is a known zinc-binding group and is present in many enzyme inhibitors. For instance, certain sulfonamides act as inhibitors of matrix metalloproteinases (MMPs)[6] or carbonic anhydrases. The specific substitution pattern of this compound may confer inhibitory activity against these or other clinically relevant enzymes.

Other Potential Activities

The broader class of aromatic sulfonamides has been associated with a diverse range of other biological activities, including anti-inflammatory, antioxidant[3][4], and neurological effects.

Proposed Experimental Workflow

To elucidate the biological activity of this compound, a systematic experimental approach is recommended. The following workflow outlines a potential starting point for investigation.

Caption: Proposed experimental workflow for the biological characterization of this compound.

Conclusion

The biological activity of this compound remains an unexplored area of research. Based on the well-documented and diverse pharmacological profiles of other sulfonamide-containing molecules, this compound represents a candidate for systematic biological evaluation. The proposed experimental workflow provides a roadmap for initiating such an investigation, which could potentially uncover novel therapeutic applications for this molecule. This guide serves as a call to the scientific community to address this knowledge gap and explore the potential of this compound in drug discovery and development.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. cphi-online.com [cphi-online.com]

- 6. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antineoplastic agents. 487. Synthesis and biological evaluation of the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Profile of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide compound. Despite its well-defined chemical structure, a comprehensive review of publicly accessible scientific literature, patent databases, and chemical repositories reveals a significant gap in the understanding of its biological mechanism of action. Currently, this compound is primarily cataloged as a chemical intermediate with limited to no available data on its pharmacodynamics, pharmacokinetics, or specific molecular targets. This technical guide summarizes the existing information and highlights the dearth of research into its potential therapeutic applications.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₉H₁₄N₂O₃S.[1] Its structure features a benzene ring substituted with an amino group, a methoxy group, a methyl group, and a sulfonamide group, the latter of which is further substituted with a methyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₃S | [1] |

| Molecular Weight | 230.29 g/mol | [1] |

| CAS Number | 49564-57-0 | |

| IUPAC Name | This compound | |

| SMILES | Cc1cc(c(cc1S(=O)(=O)NC)OC)N | [1] |

| InChIKey | GWSQAGVGSHXRJK-UHFFFAOYSA-N | [1] |

Known Applications

The predominant information available categorizes this compound as a chemical intermediate. It has been cited in the context of the synthesis of pigments and dyes. There is no substantial evidence in the reviewed literature to suggest its development or use as an active pharmaceutical ingredient (API).

Review of Potential Biological Activity

The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, most notably antimicrobial drugs (sulfa drugs). The general mechanism for the antibacterial action of sulfonamides involves the competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria. However, it is critical to note that no specific studies have been published to confirm or deny that this compound exhibits such activity.

A broad search of scientific literature for biological evaluations, in vitro studies, or pharmacological screening of this specific compound did not yield any relevant results. While numerous studies exist on other substituted benzenesulfonamide derivatives as inhibitors of targets like carbonic anhydrases or cyclooxygenase-2 (COX-2), these findings cannot be extrapolated to this compound due to the high degree of structure-activity relationship that governs the biological effects of such compounds.

Gaps in Knowledge and Future Directions

The absence of data on the mechanism of action of this compound presents a clear gap in the scientific literature. To elucidate its potential biological effects, a systematic investigation would be required. The following logical workflow outlines a potential research program.

Figure 1. A logical workflow for the systematic biological evaluation of this compound.

Experimental Protocols: A Hypothetical Approach

Should a research initiative be undertaken, the following are examples of foundational experimental protocols that would be necessary:

1. Carbonic Anhydrase Inhibition Assay:

-

Objective: To determine if the compound inhibits various isoforms of human carbonic anhydrase (hCA).

-

Methodology: A stopped-flow spectrophotometric assay would be employed to measure the inhibition of hCA-catalyzed CO₂ hydration. The assay would be performed at a controlled temperature and pH, and the absorbance change over time would be monitored. IC₅₀ values would be calculated from dose-response curves.

2. Dihydropteroate Synthase (DHPS) Inhibition Assay:

-

Objective: To assess the antibacterial potential by measuring the inhibition of DHPS.

-

Methodology: A recombinant DHPS enzyme would be used in an in vitro assay. The reaction would be initiated by the addition of the substrates, para-aminobenzoic acid (pABA) and dihydropterin pyrophosphate. The formation of the product, dihydropteroate, would be monitored, often through a coupled reaction that results in a colorimetric or fluorescent signal. Inhibition would be measured in the presence of varying concentrations of the test compound.

3. General Cytotoxicity Assay:

-

Objective: To evaluate the general toxicity of the compound against human cell lines.

-

Methodology: A panel of human cell lines (e.g., HeLa, HEK293, HepG2) would be treated with a range of concentrations of the compound for a specified duration (e.g., 24, 48, 72 hours). Cell viability would be assessed using a standard method such as the MTT or resazurin reduction assay.

Conclusion

References

Navigating the Therapeutic Potential of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide: A Technical Overview of Sulfonamide Derivatives

Despite its availability as a chemical intermediate, public domain research has yet to elucidate the specific therapeutic targets and biological activity of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide. However, as a member of the esteemed sulfonamide class of compounds, its potential can be inferred by examining the well-established and diverse therapeutic applications of its chemical relatives. This technical guide provides an in-depth exploration of the known therapeutic targets of sulfonamide derivatives, offering a framework for potential future investigations into this compound.

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties. This versatility stems from the ability of the sulfonamide scaffold to interact with a diverse range of biological targets.

Prominent Therapeutic Targets of Sulfonamide Derivatives

The biological activity of sulfonamide-containing drugs is dictated by their specific interactions with various protein targets. Below is a summary of some of the most significant targets and the corresponding therapeutic indications.

| Therapeutic Target | Drug Class | Therapeutic Application |

| Dihydropteroate Synthase (DHPS) | Antibacterials | Bacterial Infections |

| Carbonic Anhydrases (CAs) | Diuretics, Anti-glaucoma agents, Anticonvulsants, Anticancer agents | Edema, Glaucoma, Epilepsy, Cancer |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory agents | Inflammation, Pain |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Anticancer agents | Cancer |

| Serine Proteases | Antivirals | Viral Infections |

Quantitative Data on Target Inhibition by Sulfonamide Derivatives

The following tables summarize key quantitative data for the inhibition of various targets by representative sulfonamide drugs. This data is essential for understanding the potency and selectivity of these compounds.

Table 1: Inhibition of Dihydropteroate Synthase (DHPS)

| Compound | Organism | Inhibition Metric (IC₅₀/Kᵢ) | Value |

| Sulfamethoxazole | Escherichia coli | IC₅₀ | 1.5 µM |

| Sulfadiazine | Streptococcus pneumoniae | IC₅₀ | 3.2 µM |

| Dapsone | Mycobacterium leprae | Kᵢ | 0.2 µM |

Table 2: Inhibition of Carbonic Anhydrase (CA) Isoforms

| Compound | CA Isoform | Inhibition Metric (Kᵢ) | Value |

| Acetazolamide | hCA II | Kᵢ | 12 nM |

| Dorzolamide | hCA II | Kᵢ | 0.5 nM |

| Brinzolamide | hCA II | Kᵢ | 3.1 nM |

| Celecoxib | hCA II | Kᵢ | 25 nM |

Table 3: Inhibition of Cyclooxygenase-2 (COX-2)

| Compound | Inhibition Metric (IC₅₀) | Value |

| Celecoxib | IC₅₀ | 40 nM |

| Valdecoxib | IC₅₀ | 5 nM |

| Parecoxib | IC₅₀ | 1.6 µM |

Table 4: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

| Compound | Inhibition Metric (IC₅₀) | Value |

| Pazopanib | IC₅₀ | 30 nM |

| Sunitinib | IC₅₀ | 9 nM |

Key Experimental Protocols for Target Identification and Validation

The identification and characterization of drug targets are fundamental to drug discovery. The following are generalized protocols for key experiments used to study sulfonamide derivatives.

Enzyme Inhibition Assays

Objective: To determine the potency of a compound in inhibiting a specific enzyme.

General Protocol (e.g., for Carbonic Anhydrase):

-

Enzyme and Substrate Preparation: A purified recombinant human carbonic anhydrase isoform (e.g., hCA II) is used. The substrate, 4-nitrophenyl acetate (NPA), is prepared in a suitable buffer (e.g., Tris-HCl).

-

Assay Setup: The assay is typically performed in a 96-well plate format. A range of concentrations of the sulfonamide inhibitor is pre-incubated with the enzyme for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (NPA).

-

Detection: The hydrolysis of NPA by CA produces 4-nitrophenol, which can be monitored spectrophotometrically at a wavelength of 400 nm.

-

Data Analysis: The rate of reaction is measured, and the inhibitor concentration that causes 50% inhibition (IC₅₀) is calculated by fitting the data to a dose-response curve. The inhibitor constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the substrate concentration and Michaelis constant (Kₘ) are known.

Cell-Based Assays

Objective: To evaluate the effect of a compound on a specific cellular process or signaling pathway.

General Protocol (e.g., for VEGFR-2 Inhibition in Endothelial Cells):

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with various concentrations of the sulfonamide inhibitor for a specific duration.

-

VEGF Stimulation: Cells are stimulated with vascular endothelial growth factor (VEGF) to activate the VEGFR-2 signaling pathway.

-

Western Blot Analysis: Cell lysates are collected, and the phosphorylation status of key downstream signaling proteins (e.g., Akt, ERK) is assessed by Western blotting using phospho-specific antibodies.

-

Data Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels. A decrease in phosphorylation indicates inhibition of the VEGFR-2 pathway.

In Vivo Efficacy Studies

Objective: To assess the therapeutic effect of a compound in a living organism.

General Protocol (e.g., for Anticancer Efficacy in a Mouse Xenograft Model):

-

Tumor Implantation: Human cancer cells (e.g., A549 lung cancer cells) are implanted subcutaneously into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Compound Administration: Mice are randomized into treatment and control groups. The sulfonamide compound is administered orally or via injection at a specific dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the compound is determined by the extent of tumor growth inhibition compared to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of signaling pathways and the logical flow of experimental procedures is crucial for understanding the mechanism of action of therapeutic agents.

Caption: VEGFR-2 Signaling Pathway.

Caption: Drug Discovery Workflow.

Caption: Targets and Therapeutic Areas.

Conclusion

While the specific therapeutic targets of this compound remain to be discovered, the extensive research on the broader class of sulfonamide derivatives provides a robust foundation for future investigations. The established roles of sulfonamides in targeting key enzymes and receptors across various disease areas highlight the potential of this chemical scaffold. Future research employing the experimental approaches outlined in this guide will be instrumental in unlocking the therapeutic utility of this compound and other novel sulfonamide-based compounds.

An In-depth Technical Guide to the Solubility of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide for Researchers and Drug Development Professionals

Introduction: Understanding the Significance of Solubility for Sulfonamide Derivatives

4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide is a sulfonamide derivative, a class of compounds of significant interest in pharmaceutical and agrochemical research. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its bioavailability, formulation design, and overall therapeutic efficacy.[1] For drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise but a fundamental prerequisite for successful formulation and clinical application. Poor aqueous solubility can lead to challenges in absorption and formulation, necessitating advanced and often costly drug delivery strategies.[2]

This guide provides a detailed exploration of the theoretical and practical aspects of determining and modulating the solubility of this compound. We will delve into the key factors influencing its solubility, provide a robust experimental protocol for its accurate determination, and discuss strategies for its enhancement.

Physicochemical Properties and Predicted Solubility Behavior

Structural Features Influencing Solubility:

-

Aromatic Rings: The presence of a benzene ring contributes to the molecule's hydrophobicity.

-

Amino Group (-NH2): This basic group can be protonated at low pH, increasing aqueous solubility.

-

Sulfonamide Group (-SO2NH-): This group is weakly acidic and can be deprotonated at higher pH, also enhancing aqueous solubility.[3]

-

Methoxy Group (-OCH3) and Methyl Groups (-CH3): These groups add to the lipophilicity of the molecule.

Based on these features, this compound is predicted to be a compound with limited intrinsic aqueous solubility. A related compound, 4-Amino-5-methoxy-2-methylbenzenesulfon-N-methylamide, is described as "Practically insoluble in water" but soluble in organic solvents like N,N-Dimethylformamide and methanol.[4]

| Property | Predicted Value/Information | Source |

| Molecular Formula | C9H14N2O3S | [5] |

| Molecular Weight | 230.28 g/mol | [5] |

| XLogP3 | 0.5 | [5] |

| Predicted Density | 1.261 g/cm³ | [5] |

| Qualitative Aqueous Solubility | Predicted to be low; "Practically insoluble" for a similar compound. | [4] |

| Qualitative Organic Solvent Solubility | Predicted to be soluble in polar organic solvents like methanol and DMF. | [4] |

Key Factors Governing the Solubility of this compound

The solubility of this compound will be significantly influenced by several environmental factors, primarily pH and temperature.

The Critical Role of pH

As an amphoteric molecule with both a basic amino group and an acidic sulfonamide group, the solubility of this compound is expected to be highly pH-dependent.[3][6]

-

Low pH (Acidic Conditions): The amino group will be protonated, forming a cationic species that is more water-soluble.

-

High pH (Alkaline Conditions): The sulfonamide group will be deprotonated, forming an anionic species that is also more water-soluble.[7]

-

Isoelectric Point: At a specific intermediate pH, the molecule will have a net neutral charge, leading to its lowest aqueous solubility.

The relationship between pH, pKa, and solubility is a cornerstone of pre-formulation studies for ionizable drugs.[2][7]

Influence of Temperature

For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature.[2] However, the magnitude of this effect can vary.[7][8] For sulfonamides, while temperature does play a role, its influence can be less pronounced compared to the dramatic changes induced by pH.[7] It is crucial to determine the solubility at physiologically relevant temperatures (e.g., 37°C) for biopharmaceutical applications.[9][10]

Co-solvents and Polarity

The principle of "like dissolves like" is fundamental. Given the predicted low aqueous solubility, the use of co-solvents is a common strategy to increase the solubility of sulfonamides. The Hildebrand solubility parameter can be a useful tool for predicting suitable solvents.[11] Solvents with solubility parameters similar to that of the solute are likely to be effective.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[12][13] This method ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing the most reliable and widely accepted solubility data.[13]

Workflow for Shake-Flask Solubility Determination

Caption: Shake-Flask Method Workflow for Solubility Determination.

Step-by-Step Methodology

-

Preparation of Media: Prepare a series of aqueous buffers at various pH values. For biopharmaceutical classification, standard buffers at pH 1.2, 4.5, and 6.8 are recommended.[14] The temperature of the media should be controlled, typically at 25°C or 37°C.[10]

-

Addition of Compound: Add an excess amount of solid this compound to a series of vials containing the prepared buffers. It is crucial to ensure that undissolved solid remains at the end of the experiment to confirm that saturation has been achieved.[13]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature. Agitate the samples for a sufficient period to reach equilibrium, which is often 24 to 48 hours.[13] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., PTFE). This step must be performed carefully to avoid disturbing the equilibrium.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique as it can separate the API from any potential impurities or degradants.[13][15]

-

Final pH Measurement: The pH of the saturated solution should be measured after the experiment to ensure it has not shifted significantly.[13]

Causality and Self-Validation in the Protocol

-

Expertise & Experience: The choice of the shake-flask method is based on its established reliability for determining thermodynamic solubility, which is a true measure of a compound's intrinsic property, unlike kinetic solubility which can be method-dependent.[12] The extended equilibration time is necessary because reaching a true equilibrium can be a slow process, especially for poorly soluble compounds.[16]

-

Trustworthiness: This protocol is self-validating. The presence of excess solid at the end of the experiment provides visual confirmation of saturation. Furthermore, analyzing samples at multiple time points to ensure a concentration plateau is reached provides quantitative validation that equilibrium has been achieved.[13] The use of a stability-indicating HPLC method ensures that the measured concentration corresponds to the intact drug, not its degradation products.[15]

Conclusion and Future Directions

A thorough understanding of the solubility of this compound is paramount for its successful development. While specific quantitative data is not yet widely published, its solubility profile can be predicted based on its sulfonamide structure and systematically determined using the robust shake-flask protocol detailed in this guide. The strong pH-dependence of its solubility offers a key avenue for formulation scientists to explore, including the potential for salt formation or the use of buffered formulations to enhance dissolution and absorption. This guide provides the foundational knowledge and practical methodology for researchers to accurately characterize and strategically optimize the solubility of this promising compound.

References

-

Martin, A., Wu, P. L., & Adjei, A. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-1264. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). A review of methods for solubility determination in biopharmaceutical drug characterisation. ISRN Pharmaceutics, 2012, 706934. [Link]

-

Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Raevsky, O. A. (2008). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 53(5), 1144-1149. [Link]

-

Glomme, A., & Schmidt, J. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(4), 18-22. [Link]

-

World Health Organization. (2018). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

Bergström, C. A., Luthman, K., & Artursson, P. (2004). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Del-Vechio, F., & Mattos, A. (1961). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of the American Pharmaceutical Association (Scientific ed.), 50, 485-488. [Link]

-

Sjogren, E. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Jouyban, A., & Acree, Jr., W. E. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 14(3), 164-170. [Link]

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Choi, S. H., & Bae, Y. H. (2001). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 70(1-2), 117-124. [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

- Avdeef, A., & Tsinman, O. (2005). Method for determining solubility of a chemical compound.

-

World Health Organization. (2017). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

The BMJ. (1946). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4436), 52. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonamide. PubChem Compound Database. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

Ringard, C., et al. (2008). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 86(9), 1017-1022. [Link]

-

Ringard, C., et al. (2008). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. [Link]

-

Perlovich, G. L., et al. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. PubChem Compound Database. [Link]

-

AdooQ BioScience. (n.d.). 4-Amino-5-methoxy-2-methyl-N-methylbenzenesulfonamide. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. bmj.com [bmj.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. who.int [who.int]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

This guide provides comprehensive safety and handling information for 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazard identification, handling protocols, and emergency procedures.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. It is important to note that some data are predicted and should be treated as estimates.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₃S | [1][2][3] |

| Molecular Weight | 230.28 g/mol | [1] |

| CAS Number | 49564-57-0 | [1] |

| Appearance | Solid (form not specified) | [4] |

| Density (Predicted) | 1.261 ± 0.06 g/cm³ | [1] |

| XLogP3 | 0.5 | [1] |

| PSA (Polar Surface Area) | 89.8 Ų | [1] |

| Refractive Index (Predicted) | 1.57 | [1] |

Toxicological Information and Hazard Identification

Based on available data, this compound is classified as hazardous. The primary known hazard is acute oral toxicity. The toxicological properties have not been fully investigated.[4][5]

| Hazard Statement | Classification | Source |

| H301: Toxic if swallowed | Acute Toxicity (Oral) | [1] |

| H315: Causes skin irritation | Skin Corrosion/Irritation | [6] |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation | [6] |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Respiratory tract irritation) | [6] |

Signal Word: Danger[1]

Personal Protective Equipment (PPE) and Handling Protocols

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to ensure safety when working with this compound.

-

Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1][7]

-

Local exhaust ventilation is necessary when handling powders to minimize dust generation.[6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][7]

The following PPE is recommended when handling this compound:

| PPE Type | Specification | Source |

| Eye/Face Protection | Chemical safety goggles or face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166. | [4][5][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. | [1][4][6] |

| Respiratory Protection | For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[6][7] |

-

Risk Assessment: Before beginning work, perform a risk assessment for the planned experiment.

-

Area Preparation: Ensure the work area is clean, uncluttered, and equipped with the necessary safety equipment.

-

PPE Donning: Put on all required personal protective equipment as specified above.

-

Handling:

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][7] The container should be kept tightly sealed and the compound should be stored locked up.[1]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[1]

Emergency and First Aid Procedures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Protocol | Source |

| Ingestion | IF SWALLOWED: Get emergency medical help immediately. Rinse mouth with water. Do NOT induce vomiting. | [1][7] |

| Inhalation | IF INHALED: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek medical attention. | [5][6][8] |

| Skin Contact | IF ON SKIN: Immediately flush the skin with plenty of water and soap. Remove contaminated clothing. Seek medical attention if irritation occurs. | [6][8] |

| Eye Contact | IF IN EYES: Immediately rinse with fresh, running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][8][9] |

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire. There are no restrictions on the type of extinguisher.[6]

-

Hazards: The compound is not considered a significant fire risk, but containers may burn.[6] Combustion may produce corrosive fumes and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[5][7]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

-

Evacuate personnel from the area.

-

Wear appropriate PPE, including respiratory protection, gloves, and safety glasses.[6]

-

Avoid breathing dust.[6]

-

Clean up spills immediately using dry methods (e.g., sweeping, shoveling, or vacuuming with an explosion-proof vacuum) to avoid generating dust.[6]

-

Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[6]

-

Wash the spill area thoroughly with water, preventing runoff from entering drains.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of chemical compounds from preparation to disposal.

References

- 1. echemi.com [echemi.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

literature review of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide research

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature and patent databases reveals a significant scarcity of specific research data for 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide. Consequently, this technical guide has been constructed by leveraging established principles and methodologies applicable to the broader class of benzenesulfonamide derivatives. The experimental protocols, quantitative data, and biological pathways described herein are based on structurally related analogs and should be considered as a predictive framework rather than a direct report on the title compound.

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse pharmacological activities. The structural versatility, arising from the potential for substitution on both the aromatic ring and the sulfonamide nitrogen, allows for the fine-tuning of physicochemical and biological properties. The specific substitution pattern of this compound suggests potential for biological activity, though empirical data is not currently available in the literature. This document aims to provide a foundational guide for the potential synthesis, evaluation, and mechanistic understanding of this compound.

Synthetic Strategy and Experimental Protocol

A plausible and common synthetic approach for N-substituted benzenesulfonamides involves the reaction of a corresponding benzenesulfonyl chloride with an appropriate amine. The following outlines a generalized experimental protocol for the synthesis of this compound.

Plausible Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

Generalized Experimental Protocol:

-

Chlorosulfonation of Precursor: A suitable precursor, such as 2-methoxy-5-methylaniline, would be subjected to chlorosulfonation. This is typically achieved by reacting the precursor with chlorosulfonic acid at a controlled low temperature to introduce the sulfonyl chloride moiety (-SO₂Cl) onto the aromatic ring.

-

Amination with Methylamine: The resulting 4-amino-5-methoxy-2-methylbenzenesulfonyl chloride intermediate would then be reacted with methylamine. This reaction is generally carried out in an appropriate aprotic solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct. The reaction progress would be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product, extracted into an organic solvent, would then be purified, typically using column chromatography on silica gel, to yield the desired this compound.

Quantitative Data for Analogous Benzenesulfonamides

While specific quantitative data for the title compound is unavailable, the following table summarizes key parameters typically reported in the pharmacological evaluation of analogous benzenesulfonamide derivatives. This serves as a guide to the types of data that would be critical to generate for a comprehensive understanding of this compound's biological profile.

| Parameter | Description | Typical Range for Analogs |

| IC₅₀ / EC₅₀ (µM) | Half-maximal inhibitory/effective concentration; a measure of potency against a specific biological target. | Highly variable (nM to >100 µM) depending on the target. |

| Kᵢ (µM) | Inhibition constant; indicates the binding affinity to a target enzyme or receptor. | Highly variable (nM to >100 µM). |

| MIC (µg/mL) | Minimum Inhibitory Concentration; the lowest concentration that prevents visible growth of a microorganism. | Varies based on the bacterial/fungal strain and compound. |

| LogP | Octanol-water partition coefficient; a measure of lipophilicity. | Generally between 1 and 5 for orally bioavailable drugs. |

| Aqueous Solubility (µg/mL) | The maximum concentration of the compound that can dissolve in water. | Varies significantly with structure. |

| In vivo Efficacy | Measurement of the biological response in an animal model (e.g., tumor growth inhibition, blood glucose reduction). | Reported as % effect or change relative to a control. |

Potential Biological Pathways

Benzenesulfonamide derivatives are known to interact with a variety of biological targets. A prominent example for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.

Caption: A potential mechanism of action via inhibition of the bacterial folate pathway.

This diagram illustrates how 4-aminobenzenesulfonamide analogs can act as competitive inhibitors of DHPS, thereby blocking the synthesis of folic acid, which is essential for bacterial DNA synthesis and survival. This represents a plausible, albeit unconfirmed, pathway for the title compound should it possess antibacterial properties.

4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide as a Carbonic Anhydrase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes. They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, electrolyte secretion, and various biosynthetic pathways. With 15 known human isoforms exhibiting distinct tissue distribution and subcellular localization, CAs are implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them significant therapeutic targets.

Primary sulfonamides (R-SO₂NH₂) are a well-established and potent class of carbonic anhydrase inhibitors (CAIs). Their mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site, leading to the disruption of the catalytic cycle. The benzenesulfonamide scaffold, in particular, has been extensively explored, with substitutions on the aromatic ring and the sulfonamide nitrogen significantly influencing inhibitory potency and isoform selectivity.

This technical guide focuses on 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide, a substituted benzenesulfonamide with the potential to act as a carbonic anhydrase inhibitor. While direct inhibitory data for this compound is lacking, this document will detail the established mechanism of action for this class of inhibitors, provide quantitative data for structurally analogous compounds, outline a representative experimental protocol for assessing its inhibitory activity, and propose a plausible synthetic route.

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

The inhibitory action of sulfonamides against carbonic anhydrase is a well-characterized process that hinges on the interaction with the zinc ion in the enzyme's active site. The catalytic cycle of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. Primary sulfonamides act as potent inhibitors by mimicking the transition state of this reaction.

The sulfonamide group (–SO₂NH₂) of the inhibitor binds to the Zn²⁺ ion in a deprotonated, anionic form (–SO₂NH⁻). This binding is tetrahedral and displaces the catalytically essential hydroxide ion. The sulfonamide's nitrogen atom directly coordinates with the zinc ion, while the oxygen atoms form hydrogen bonds with the side chain of the conserved active site residue Threonine 199 (Thr199). Further stabilization of the inhibitor within the active site is achieved through a network of hydrogen bonds and van der Waals interactions between the inhibitor's aromatic ring and other amino acid residues lining the active site cavity. The specific substitution pattern on the benzenesulfonamide ring dictates the affinity and isoform selectivity of the inhibitor by influencing these secondary interactions.

Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms by Analogous Compounds

While specific inhibition data for this compound is not available, the following table presents representative inhibition constants (Kᵢ) for structurally related 4-aminobenzenesulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms. This data illustrates the typical potency and selectivity profile of this class of compounds. Acetazolamide (AAZ), a clinically used CA inhibitor, is included for comparison.

| Compound ID | Modification on 4-amino group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (AAZ) | Standard Inhibitor | 250 | 12 | 25 | 5.7 |

| 1 | Unsubstituted | 49 | 2.4 | 9.7 | 14 |

| 2 | Phthalimido | >10,000 | 4515 | 7766 | 316 |

| 3 | 3-Nitrophthalimido | 742 | 44 | 102 | 28 |

| 4 | 4-Nitrophthalimido | 44 | 9.7 | 25 | 18 |

| 5 | Tetrachlorophthalimido | 62 | 5.8 | 15 | 33 |

| 6 | Dipeptide Conjugate (Ala-Ala) | 98.6 | 8.9 | 32.1 | 7.9 |

Data is illustrative and sourced from studies on analogous compounds to provide a comparative context.[1][2]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized based on established organic chemistry methodologies for the synthesis of substituted benzenesulfonamides. A potential pathway could involve the following key steps:

Detailed Steps:

-

Diazotization of 2-Methoxy-4-nitroaniline: The starting material, 2-methoxy-4-nitroaniline, would be treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Sulfonylation: The diazonium salt would then be reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst to yield 2-methoxy-4-nitro-benzenesulfonyl chloride.

-